molecular formula C16H14ClN5O2 B2635325 8-chloro-2-(1-methyl-1H-pyrazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 1903167-38-3

8-chloro-2-(1-methyl-1H-pyrazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

Cat. No.: B2635325
CAS No.: 1903167-38-3
M. Wt: 343.77
InChI Key: ZUCDUICZNWGHJY-UHFFFAOYSA-N
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Description

8-chloro-2-(1-methyl-1H-pyrazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one is a useful research compound. Its molecular formula is C16H14ClN5O2 and its molecular weight is 343.77. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

The compound 8-chloro-2-(1-methyl-1H-pyrazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one, due to its complex structure, is anticipated to be involved in the synthesis and biological evaluation of novel chemical entities. Compounds with similar structural frameworks, such as pyrazolo[3,4-d]pyrimidines, have been synthesized and evaluated for their pharmacological properties, including anticancer and anti-inflammatory activities.

  • Anticancer and Anti-Inflammatory Activities : Novel pyrazolopyrimidines derivatives have demonstrated significant anticancer and anti-5-lipoxygenase activities, suggesting the potential of related compounds for therapeutic applications (Rahmouni et al., 2016). This includes the design and synthesis of compounds with the ability to inhibit cancer cell proliferation and inflammatory processes.

  • Antimicrobial Activities : Pyrazole derivatives, which share a structural motif with the query compound, have been synthesized and shown to possess antimicrobial properties. This suggests the potential application of this compound in developing new antimicrobial agents (Hafez et al., 2016).

  • Synthetic Intermediate : Compounds with similar structures have been identified as convenient intermediates for the synthesis of various disubstituted pyrazolo[3,4-d]pyrimidines, indicating the potential use of this compound in chemical synthesis and drug development (Ogurtsov & Rakitin, 2021).

Properties

IUPAC Name

13-chloro-5-(2-methylpyrazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O2/c1-20-13(4-6-18-20)16(24)21-7-5-12-11(9-21)15(23)22-8-10(17)2-3-14(22)19-12/h2-4,6,8H,5,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCDUICZNWGHJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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